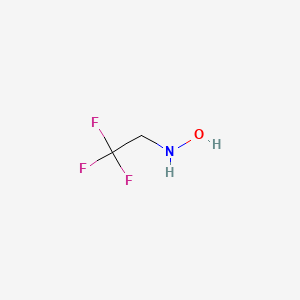

N-(2,2,2-Trifluoroethyl)hydroxylamine

Description

Significance of Fluorine and Fluoroalkyl Groups in Modern Chemical Synthesis

The incorporation of fluorine and fluoroalkyl groups, such as the trifluoromethyl (CF3) group, is a critical strategy in modern chemical design. researchgate.net Fluorine's high electronegativity and the strength of the carbon-fluorine bond can impart desirable properties to a molecule. researchgate.net These properties include enhanced metabolic stability, which can make compounds less susceptible to enzymatic breakdown, and increased lipophilicity (fat solubility), which can improve a molecule's ability to cross cell membranes. researchgate.net Consequently, organofluorine compounds are intensively explored for use as drugs and agrochemicals. researchgate.net

The trifluoromethyl group, in particular, is a prominent component in medicinal chemistry and materials science. researchgate.net It is highly electron-withdrawing, sterically comparable to an isopropyl group, and possesses good chemical stability. researchgate.net The introduction of a CF3 group can significantly influence a molecule's pharmacokinetic properties, including its permeability, hydrophobicity, and interactions with biological targets like proteins. researchgate.net This has made the development of new synthetic methods for introducing fluorine and fluorinated groups a major focus of research in organic chemistry. researchgate.netrsc.org

Role of Hydroxylamines as Versatile Synthons and Reagents

Hydroxylamines are a class of organic compounds that serve as exceptionally versatile building blocks, or synthons, in chemical synthesis. chemicalbook.comcardiff.ac.uk They are pivotal for creating complex nitrogen-containing compounds, which are fundamental components of numerous pharmaceuticals and agrochemicals. chemicalbook.com The utility of hydroxylamines stems from the unique reactivity of the nitrogen atom, which can function as both a nucleophile and an electrophile depending on the reaction conditions. ntu.ac.uk

This dual reactivity allows hydroxylamines to participate in a wide array of chemical transformations. ntu.ac.uk They are commonly used in the synthesis of oximes, amides, and other hydroxylamine (B1172632) derivatives. chemicalbook.com Reagents derived from hydroxylamines, where the oxygen atom is attached to a good leaving group, have shown remarkable potential as electrophilic aminating agents, facilitating the formation of carbon-nitrogen, nitrogen-nitrogen, and other bonds, often without the need for expensive metal catalysts. rsc.org Their adaptability makes them indispensable tools for developing novel synthetic pathways and contributing to advances in medicinal chemistry and material science. chemicalbook.com

Overview of N-(2,2,2-Trifluoroethyl)hydroxylamine as a Subject of Academic Inquiry

This compound represents a specialized reagent that combines the reactive properties of a hydroxylamine with the influential trifluoroethyl group. While detailed studies on this specific parent compound are not widespread, academic inquiry has focused on more complex derivatives and related synthons that utilize its core structure.

Research has been directed towards N-2,2,2-trifluoroethylisatin ketimines, which were first developed as fluorine-containing synthons in 2015. nih.govnih.gov These ketimines have become attractive partners in organocatalytic reactions, serving as key intermediates in cycloaddition reactions to construct novel, complex molecular skeletons containing the N-2,2,2-trifluoroethyl moiety. nih.govrsc.org For instance, they have been used in asymmetric [3+2] cycloaddition reactions to produce chiral spirooxindole derivatives with high efficiency and stereoselectivity. nih.gov

The reactivity of the N-hydroxylamine functional group in related structures is also a subject of investigation. For example, 2,2,2-Trifluoroethyl formate (B1220265) has been explored as a versatile and selective reagent for the formylation of N-hydroxylamines. acs.org Furthermore, synthetic procedures have been documented for preparing related structures, such as N-(2,2,2-trifluoro-1-hydroxyethyl)-acetamide, which can serve as a precursor for further chemical transformations. orgsyn.org The academic interest in these complex derivatives underscores the potential utility of the this compound framework as a valuable building block in the synthesis of novel, fluorinated organic compounds.

Data Tables

Table 1: Properties of a Related Compound: N-Methyl-N-(2,2,2-trifluoroethyl)amine hydrochloride

| Property | Value |

|---|---|

| Molecular Formula | C₃H₇ClF₃N |

| Molecular Weight | 149.54 |

| Physical Form | Solid |

| InChI Key | CUOWKFXFKFXJEL-UHFFFAOYSA-N |

Data sourced from Sigma-Aldrich product information. sigmaaldrich.com

Table 2: Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| Fluorine |

| Trifluoromethyl |

| N-2,2,2-trifluoroethylisatin ketimines |

| Oximes |

| Amides |

| 2,2,2-Trifluoroethyl formate |

| N-(2,2,2-trifluoro-1-hydroxyethyl)-acetamide |

| Chiral spirooxindole |

Structure

3D Structure

Properties

Molecular Formula |

C2H4F3NO |

|---|---|

Molecular Weight |

115.05 g/mol |

IUPAC Name |

N-(2,2,2-trifluoroethyl)hydroxylamine |

InChI |

InChI=1S/C2H4F3NO/c3-2(4,5)1-6-7/h6-7H,1H2 |

InChI Key |

BOONQKDIECLPKH-UHFFFAOYSA-N |

Canonical SMILES |

C(C(F)(F)F)NO |

Origin of Product |

United States |

Synthetic Methodologies for N 2,2,2 Trifluoroethyl Hydroxylamine and Analogous N Fluoroalkyl Hydroxylamines

Preparative Routes to N-(2,2,2-Trifluoroethyl)hydroxylamine

The direct synthesis of this compound presents specific challenges due to the electronic nature of the trifluoroethyl group and the reactivity of the hydroxylamine (B1172632) functional group.

Direct N-alkylation of hydroxylamine with trifluoroethylating agents is a conceivable approach. However, the direct use of reagents like 2,2,2-trifluoroethyl halides with hydroxylamine can be complicated by over-alkylation, leading to the formation of N,N-bis(2,2,2-trifluoroethyl)hydroxylamine, and the inherent risk of explosion associated with free hydroxylamine. organic-chemistry.org

A more viable and controlled strategy involves the reductive amination of a suitable carbonyl compound. Specifically, the reduction of 2,2,2-trifluoroacetaldehyde oxime offers a direct pathway to this compound. The catalytic reduction of oximes is a known method for preparing hydroxylamines. nih.gov However, a significant challenge in this transformation is the potential for over-reduction, which would lead to the formation of 2,2,2-trifluoroethylamine (B1214592) as a byproduct due to the cleavage of the N-O bond. nih.govmdpi.com The choice of catalyst and reaction conditions is therefore critical to selectively reduce the C=N bond while preserving the N-O linkage. nih.gov

| Proposed Reaction | Reactants | Potential Product | Key Challenges |

| Reductive Amination | 2,2,2-Trifluoroacetaldehyde, Hydroxylamine | This compound | Control of reaction to prevent over-reduction to the corresponding amine. |

| Oxime Reduction | 2,2,2-Trifluoroacetaldehyde Oxime | This compound | Selective reduction of the C=N bond without N-O bond cleavage. |

The use of protecting groups is a common strategy in organic synthesis to control reactivity and improve yields. For hydroxylamines, N-protection with groups like benzyloxycarbonyl (Cbz) and tert-butoxycarbonyl (Boc) is frequently employed.

The N-Cbz protecting group is typically introduced using benzyl (B1604629) chloroformate (Cbz-Cl) under basic conditions. total-synthesis.com This method is widely used for the protection of amines and can be adapted for hydroxylamines. organic-chemistry.orgtotal-synthesis.com The reaction involves the nucleophilic attack of the nitrogen atom of the hydroxylamine onto the carbonyl carbon of benzyl chloroformate, with a base to neutralize the liberated HCl. total-synthesis.com While specific examples for this compound are not prevalent in the literature, this general methodology is applicable.

The N-Boc protecting group is generally installed using di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base. organic-chemistry.orgsigmaaldrich.com This method is known for its mild conditions and high efficiency for a wide range of amines. organic-chemistry.orgthieme-connect.de The protection of hydroxylamines with Boc₂O proceeds similarly. The resulting N-Boc protected hydroxylamines are stable compounds that can be used in further synthetic transformations. nih.gov

A one-pot N-perfluoroalkylation of nitrosoarenes followed by acetylation has been reported to yield isolable acetylated N-perfluoroalkyl hydroxylamines, demonstrating a viable route to protected N-fluoroalkyl hydroxylamine derivatives. acs.orgnih.gov

| Protecting Group | Reagent | General Conditions | Protected Product |

| Benzyloxycarbonyl (Cbz) | Benzyl chloroformate (Cbz-Cl) | Base (e.g., Na₂CO₃, Et₃N), Solvent (e.g., water, CH₂Cl₂) | N-Cbz-N-(2,2,2-trifluoroethyl)hydroxylamine |

| tert-Butoxycarbonyl (Boc) | Di-tert-butyl dicarbonate (Boc₂O) | Base (e.g., DMAP, NaOH), Solvent (e.g., MeOH, CH₂Cl₂) | N-Boc-N-(2,2,2-trifluoroethyl)hydroxylamine |

Synthesis of Related Fluoroethylated Hydroxylamine Isomers

The isomeric O-alkylated hydroxylamines exhibit different reactivity and are synthesized through distinct pathways.

O-(2,2,2-Trifluoroethyl)hydroxylamine hydrochloride is a commercially available reagent. Its synthesis can be achieved through the O-alkylation of a suitable hydroxylamine precursor. One common method involves the reaction of an N-protected hydroxylamine, such as N-hydroxyphthalimide, with a trifluoroethylating agent, followed by deprotection.

Formylation Reactions Employing Fluoroalkyl Reagents

Formylation of hydroxylamines is a key transformation in the synthesis of various biologically active molecules.

2,2,2-Trifluoroethyl formate (B1220265) (TFEF) has been identified as a highly effective and selective reagent for the formylation of N-hydroxylamines. This reagent provides high yields of the corresponding N-formylated products. The reaction typically involves heating the N-hydroxylamine with TFEF, often in the presence of a catalytic amount of formic acid. The use of TFEF is advantageous over other formylating agents which can lead to side products or require harsh reaction conditions.

The reaction of TFEF with N-hydroxylamines is generally clean and efficient, making it a preferred method for the synthesis of N-hydroxyformamides.

Reactivity and Mechanistic Investigations of N 2,2,2 Trifluoroethyl Hydroxylamine and Its Derivatives

Radical Transformations Catalyzed by N-Fluoroalkyl Hydroxylamines

Hydroxylamine (B1172632) derivatives have been increasingly utilized as nitrogen-radical precursors in visible-light photochemistry. nih.gov Their capacity to act as electrophores in redox chemistry has spurred the development of novel chemical transformations. nih.gov

Photoredox Catalysis in C-H Fluoroalkylamination

Visible-light photoredox catalysis has proven to be a powerful tool for the C-H functionalization of (hetero)arenes. nih.gov In this context, N-(2,2,2-trifluoroethyl)hydroxylamine derivatives have been successfully employed as precursors for nitrogen-centered radicals. researchgate.net A notable application is the C-H trifluoroethylamination of heteroarenes. researchgate.net

This method utilizes a transition metal-based photoredox catalyst. researchgate.net Through a reductive single-electron transfer (SET) process, the N-trifluoroethyl hydroxylamine reagent undergoes a mesolytic O-N bond cleavage to generate the desired N-trifluoroethylaminyl radical (*NCH2CF3-(Boc)). researchgate.net This radical species can then engage in the trifluoroethylamination of various heterocycles. researchgate.net This approach highlights the utility of hydroxylamines in generating nitrogen radicals under mild, visible-light conditions. nih.gov

Tandem Fluoroalkylamination/Functionalization Reactions with Unsaturated Substrates

The radical generated from this compound can participate in tandem reactions with various unsaturated substrates, including alkenes, dienes, and isonitriles. These reactions allow for the simultaneous introduction of a fluoroalkylamine group and another functional group in a single step.

Alkenes: The addition of a trifluoromethyl radical to alkenes is a well-established process. rsc.orgst-andrews.ac.uk In a similar vein, the N-trifluoroethylaminyl radical can add to alkenes. For instance, a photoredox-catalyzed Heck-type alkylation of enamides with N-trifluoroethyl hydroxylamine reagents has been developed, yielding amido-substituted (E)-α-trifluoromethyl allylamines. researchgate.net

Dienes: Radical addition to dienes offers a pathway to more complex molecular architectures. The process typically involves the initial addition of the radical to one of the double bonds, followed by cyclization or further reaction. mdpi.com For example, a three-component coupling of an allene (B1206475), allyl bromide, and an electron-deficient alkene can be initiated by a bromine radical addition to the allene. nih.gov

Isonitriles: While specific examples involving this compound with isonitriles are not detailed in the provided search results, the general reactivity of radicals with isonitriles suggests potential for such transformations.

Elucidation of N-Fluoroethyl Radical Generation and Rearrangement Mechanisms

The generation of the key N-fluoroethyl radical from its hydroxylamine precursor is a critical step. Under photoredox conditions, a single electron transfer to the N-(trifluoroethoxy)phthalimide derivative leads to the formation of a radical anion, which then fragments to release a phthalimide (B116566) anion and an oxygen-centered radical. nih.gov

A subsequent intramolecular 1,2-hydrogen atom transfer (1,2-HAT) from the carbon adjacent to the oxygen to the oxygen-centered radical generates the more stable C(sp3)-hybridized radical. nih.gov This type of 1,2-radical shift is a known process in organic chemistry, where a substituent moves between adjacent atoms. acs.orgwikipedia.org This rearrangement is crucial as it transfers the radical character from the oxygen to the carbon, enabling subsequent C-C bond-forming reactions. nih.gov Mechanistic studies, including theoretical calculations, have been employed to understand these radical processes. nih.govnih.gov

Polar and Catalytic Reactions

Beyond radical chemistry, this compound and its derivatives also participate in polar and catalytic reactions, showcasing their diverse reactivity.

Nucleophilic Additions Utilizing N-Functionalized Hydroxylamine Reagents

N-functionalized hydroxylamine reagents can serve as stable precursors for imines, which are valuable intermediates in organic synthesis. repec.orgresearchgate.netnih.govresearchgate.net Imines, which contain a carbon-nitrogen double bond, are typically formed by the condensation of primary amines with aldehydes or ketones. wikipedia.org However, their inherent instability can pose challenges for synthesis and storage. repec.orgnih.gov

Utilizing N-functionalized hydroxylamines as in-situ imine precursors provides a practical alternative. repec.orgnih.gov These reagents can undergo nucleophilic addition reactions with various nucleophiles, leading to the formation of C-C, C-N, C-O, and C-S bonds. repec.orgresearchgate.netnih.gov For example, N-trifluoroethyl hydroxylamine reagents have been used as precursors for CF3-containing imines. researchgate.net This strategy has been applied to the synthesis of amino acid derivatives and other functionalized molecules. repec.orgresearchgate.netnih.gov

Oxime Reactivity in Coupling Reactions

O-(2,2,2-Trifluoroethyl)hydroxylamine hydrochloride is a useful reagent for forming oximes. medchemexpress.com Oximes are chemical compounds with the general formula RR'C=NOH, formed by the reaction of an aldehyde or ketone with hydroxylamine. wikipedia.orgbyjus.comlscollege.ac.in

This reagent can be used in coupling reactions with reducing sugars to form oxime-linked glycoconjugates. medchemexpress.comnih.gov The formation of an oxime provides a convenient method for ligating reducing sugars to other molecules or surfaces. nih.gov Although this ligation produces a mixture of isomers, these oxime-linked sugars can still be recognized and processed by enzymes. nih.gov For instance, N-acetylglucosamine (GlcNAc) oximes can be galactosylated by β(1,4)-galactosyltransferase (β4GalT1). nih.gov This demonstrates the potential of combining oxime chemistry with enzymatic transformations for the synthesis of complex glycoconjugates. nih.gov

Data Tables

Table 1: Radical Reactions of this compound Derivatives

| Reaction Type | Substrate | Product Type | Catalyst/Conditions | Ref. |

| C-H Fluoroalkylamination | Heteroarenes | Trifluoroethylaminated heteroarenes | Photoredox catalyst, visible light | researchgate.net |

| Heck-type Alkylation | Enamides | Amido-substituted (E)-α-trifluoromethyl allylamines | Photocatalyst | researchgate.net |

| Radical Addition | Alkenes | Trifluoromethylated compounds | Various radical initiators | rsc.orgst-andrews.ac.uk |

| Tandem Reaction | Allenes, allyl bromide, electron-deficient alkene | 2-bromo-1,7-dienes | Radical initiator | nih.gov |

Table 2: Polar Reactions of this compound Derivatives

| Reaction Type | Reagent | Substrate | Product Type | Ref. |

| Nucleophilic Addition | N-functionalized hydroxylamines | Imines (in-situ generated) | Amino acid derivatives, etc. | repec.orgnih.gov |

| Oxime Formation | O-(2,2,2-Trifluoroethyl)hydroxylamine hydrochloride | Reducing sugars | Oxime-linked glycoconjugates | medchemexpress.comnih.gov |

| Enzymatic Elaboration | Oxime-linked N-acetylglucosamine | UDP-Gal | Galactosylated glycoconjugates | nih.gov |

N-Formylation of Amines and N-Hydroxylamines Using Specific Fluoroalkyl Formate (B1220265) Reagents

The N-formylation of amines and their derivatives is a fundamental transformation in organic synthesis, yielding formamides that are crucial intermediates in pharmacology and industry. researchgate.netrsc.org While numerous methods exist for this conversion, the use of specific fluoroalkyl formate reagents, such as 2,2,2-trifluoroethyl formate (TFEF), has emerged as a highly effective and selective approach. researchgate.netorganic-chemistry.org

Developed as a stable and versatile formylating agent, TFEF is prepared from formic acid and 2,2,2-trifluoroethanol (B45653) and demonstrates remarkable stability, allowing for storage over extended periods without significant degradation. organic-chemistry.org It has proven effective for the high-yield formylation of a wide array of substrates, including primary and secondary amines, electron-rich and electron-poor anilines, and notably, N-hydroxylamines. organic-chemistry.org The reactions are often clean, and the reagent offers significant advantages over traditional methods that may lead to undesirable by-products. organic-chemistry.org

A key feature of TFEF is its ability to chemoselectively formylate a primary amine even in the presence of an unprotected primary alcohol. organic-chemistry.org The general conditions for formylation with TFEF often involve heating the substrate with the reagent, sometimes in a solvent like tetrahydrofuran (B95107) (THF), to achieve complete and rapid conversion. organic-chemistry.org

The utility of TFEF extends to the formylation of various amine and hydroxylamine substrates, as illustrated by the following examples.

Table 1: N-Formylation of Various Amines and N-Hydroxylamines with 2,2,2-Trifluoroethyl Formate (TFEF)

| Entry | Substrate | Product | Conditions | Yield (%) |

|---|---|---|---|---|

| 1 | Benzylamine | N-Benzylformamide | TFEF (1.1 equiv), THF, 65 °C, 2 h | 98 |

| 2 | N-Methylbenzylamine | N-Methyl-N-benzylformamide | TFEF (1.1 equiv), THF, 65 °C, 4 h | 99 |

| 3 | Aniline | Formanilide | TFEF (1.1 equiv), THF, 65 °C, 18 h | 95 |

This table is generated based on data reported in literature describing the use of TFEF for formylation reactions. organic-chemistry.org

The N-formylation of amino acid derivatives has also been successfully achieved with high efficiency using this reagent. organic-chemistry.org The broad applicability and high yields make fluoroalkyl formates powerful tools in organic synthesis. researchgate.netorganic-chemistry.org

Cycloaddition and Cyclization Pathways

The introduction of trifluoromethyl (CF3) groups into heterocyclic structures is of significant interest in medicinal chemistry, as it can enhance properties like metabolic stability and lipophilicity. mdpi.com Derivatives of this compound are valuable precursors in cycloaddition and cyclization reactions to form complex N-fluoroalkylated cyclic compounds.

Formation of Cyclic N-Fluoroalkyl Compounds (e.g., N-CF3 oxazolidinones and oxazolones)

The synthesis of heterocycles containing the N-CF3 motif is a developing area of research. mdpi.com One major strategy involves utilizing starting materials that already contain the N-CF3 group to construct the heterocyclic ring. mdpi.com Oxazolidinones, an important class of antibiotics, are among the heterocyclic systems that have been targeted for N-trifluoromethylation. nih.gov

While direct cyclization of this compound itself is not prominently detailed, related strategies highlight the construction of N-CF3 heterocycles. For instance, N-CF3 carbamoyl (B1232498) building blocks can be transformed into various N-trifluoromethyl heterocycles. mdpi.com Palladium-catalyzed cyclization of precursors derived from trifluoromethylaminating reagents has been used to form five-membered heterocycles. researchgate.net Another approach involves the tandem cycloisomerization/hydroxyalkylation of N-propargylamides with trifluoropyruvates, catalyzed by a Lewis acid like Zn(OTf)2, to produce oxazoles containing a CF3-substituted alcohol unit. nih.gov This reaction proceeds through a catalyzed cycloisomerization followed by nucleophilic attack on the trifluoropyruvate. nih.gov

Furthermore, the synthesis of N-CF3 oxazolidinones can be achieved through various modern synthetic methods, including the photoredox/copper-catalyzed trifluoromethylamino-cyanation of 1,3-enynes, which generates allene intermediates that can subsequently cyclize to form oxazolidinones in the presence of N-bromosuccinimide (NBS) or N-iodosuccinimide (NIS). researchgate.net

Stereoselective Cycloadditions Involving N-Fluoroethylated Isatin (B1672199) Ketimines

N-trifluoroethylated building blocks are excellent substrates for stereoselective cycloaddition reactions. A notable example is the diastereoselective 1,3-dipolar cycloaddition between isatin ketimines, derived from 2,2,2-trifluoroethylamine (B1214592), and chalcones. rsc.org This reaction, catalyzed by the organic base 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), provides an efficient route to highly functionalized 5′-CF3-substituted 3,2′-pyrrolidinyl spirooxindoles. rsc.org

The reaction proceeds with high yields and excellent diastereoselectivity, demonstrating the powerful directing effect of the N-trifluoroethyl group and the precise control exerted by the catalyst system. rsc.org The resulting spiro[pyrrolidin-3,2′-oxindole] derivatives are of significant interest due to their potential biological activities, including anticancer properties. rsc.org

Table 2: DBU-Catalyzed Diastereoselective [3+2] Cycloaddition of N-Trifluoroethylated Isatin Ketimines with Chalcones

| Entry | Isatin Ketimine Substituent (R¹) | Chalcone Substituent (R²) | Product Yield (%) | Diastereomeric Ratio (dr) |

|---|---|---|---|---|

| 1 | H | 4-F | 89 | >99:1 |

| 2 | H | 4-Cl | 86 | >99:1 |

| 3 | H | 4-Br | 85 | >99:1 |

| 4 | 5-Br | 4-F | 85 | >99:1 |

This table summarizes the results from the DBU-catalyzed 1,3-dipolar cycloaddition reaction to synthesize 5′-CF3-substituted 3,2′-pyrrolidinyl spirooxindoles. rsc.org

This methodology highlights a robust pathway for accessing complex, stereochemically rich heterocyclic structures bearing the N-CH2CF3 moiety, opening avenues for the exploration of new chemical space in drug discovery.

Applications in Advanced Synthetic Organic Chemistry

Development of Novel Organofluorine Building Blocks and Synthons

The utility of N-(2,2,2-Trifluoroethyl)hydroxylamine in advanced synthesis is primarily realized through its conversion into more reactive intermediates, particularly N-2,2,2-trifluoroethylisatin ketimines. These ketimines were first developed as fluorine-containing synthons in 2015 and have since been established as potent 1,3-dipoles in various cycloaddition reactions. nih.gov Their development opened a new avenue for organocatalytic synthesis, providing a reliable method for introducing trifluoromethyl groups into complex molecular scaffolds. nih.gov

These ketimine derivatives act as key building blocks for constructing a wide array of fluorine-containing heterocyclic and acyclic compounds. nih.govnih.gov The trifluoromethyl (CF3) group is particularly important in drug design as it can enhance properties like metabolic stability and binding affinity. nih.gov The synthons derived from this compound provide a direct and efficient pathway to these valuable N-CF3 containing structures. nih.gov

Asymmetric Synthesis and Stereocontrol in Fluoroalkylation Reactions

A significant application of this compound derivatives lies in the field of asymmetric synthesis, where controlling the three-dimensional arrangement of atoms is critical. N-2,2,2-trifluoroethylisatin ketimines have been successfully employed in numerous stereoselective reactions to produce chiral α-trifluoromethylamines and related structures with high levels of enantioselectivity and diastereoselectivity. nih.govnih.gov

Key asymmetric transformations include:

Asymmetric [3+2] Cycloadditions: These reactions are widely used to construct five-membered heterocyclic rings. Using chiral catalysts, N-2,2,2-trifluoroethylisatin ketimines react with various olefins to yield highly functionalized, chiral spirooxindole derivatives. For instance, reactions with methyleneindolinones, catalyzed by bifunctional squaramide-tertiary amine catalysts, produce trifluoromethyl-containing spirooxindoles with excellent yields (84–99%) and stereoselectivities (up to >99% ee). nih.gov Similar cycloadditions have been achieved with barbiturate-based olefins, aurones, and 5-alkenyl thiazolones, consistently yielding products with high diastereo- and enantioselectivities. nih.gov

Asymmetric [3+4] Cycloadditions: Prolinol silyl (B83357) ether catalysts have been used to mediate the [3+4] cycloaddition of these ketimines with α-vinylenals. This method constructs complex CF3-containing spirooxindoles that incorporate a seven-membered azepane ring, achieving excellent stereoselectivities (all >19:1 dr and 80–96% ee). nih.gov

Cascade Reactions: Chiral primary amines can catalyze remote regioselective asymmetric [3+2] cycloaddition reactions between the ketimines and cyclic 2,4-dienones, leading to chiral pyrrolidine (B122466) spirocyclic indole (B1671886) derivatives. nih.gov

Michael Addition Reactions: A highly efficient asymmetric Michael addition between N-2,2,2-trifluoroethylisatin ketimines and ethylene (B1197577) sulfonyl fluoride (B91410) has been developed using quinine-derived squaramide catalysts, yielding α-(trifluoromethyl)imine derivatives with excellent enantioselectivities (91–99% ee). nih.gov

These examples demonstrate the power of using derivatives of this compound to control stereochemistry in the synthesis of complex, fluorinated molecules.

Design of Catalytic Systems for Reactions Involving this compound Derivatives

The success of asymmetric reactions involving N-2,2,2-trifluoroethylisatin ketimines is heavily dependent on the design of effective catalytic systems. Organic catalysts (organocatalysts) are predominantly used, offering mild reaction conditions and high stereocontrol. nih.gov

Several classes of catalysts have proven effective:

Bifunctional Thiourea (B124793) and Squaramide Catalysts: These catalysts possess both a hydrogen-bond donating moiety (the thiourea or squaramide group) and a Lewis basic site (often a tertiary amine). This dual functionality allows the catalyst to activate both the ketimine and the reaction partner simultaneously, bringing them into a well-defined orientation within the transition state to ensure high stereoselectivity. nih.gov They have been successfully applied in various [3+2] cycloaddition and Michael addition reactions. nih.gov

Cinchona Alkaloids: Alkaloids such as β-isocupreidine and their derivatives are powerful organocatalysts for a range of asymmetric transformations. nih.gov They have been used to catalyze reactions between N-2,2,2-trifluoroethylisatin ketimines and Morita-Baylis-Hillman (MBH) carbonates, providing chiral α-trifluoromethylamines with excellent yields and stereoselectivities. nih.gov

Chiral Amine Catalysts: Chiral primary and secondary amines, including prolinol silyl ethers, are effective in catalyzing cycloaddition reactions. nih.gov These catalysts typically operate via the formation of a transient enamine or dienamine species with the reaction partner, which then reacts with the ketimine in a stereocontrolled manner. nih.gov

Phase Transfer Catalysts (PTC): In some instances, phase transfer catalysts have been used to achieve diastereoselective [3+2] cycloadditions, such as the reaction of the ketimines with maleimides. nih.gov

Metal Catalysts: While organocatalysis is more common, metal-based systems have also been developed. A palladium-catalyzed asymmetric hydroalkylation reaction between trifluoroethylisatin ketimine and terminal dienes has been reported for the synthesis of α-trifluoromethyl homoallylamine derivatives. nih.gov

The development of these diverse catalytic systems has been crucial in expanding the synthetic utility of this compound derivatives. nih.gov

Table 1: Selected Catalytic Systems and Reactions

| Reaction Type | Catalyst Type | Example Reaction Partners | Product Type | Ref |

|---|---|---|---|---|

| Asymmetric [3+2] Cycloaddition | Bifunctional Squaramide-Tertiary Amine | Methyleneindolinones | Spirooxindoles | nih.gov |

| Asymmetric [3+2] Cycloaddition | Thiourea Derivative | Aurones | Spiro[benzofuran-pyrrolidine-oxindole] | nih.gov |

| Asymmetric SN2'-SN2' Reaction | Cinchona Alkaloid (β-isocupreidine) | MBH Carbonates | α-Trifluoromethylamines | nih.gov |

| Asymmetric [3+4] Cycloaddition | Prolinol Silyl Ether | α-Vinylenals | Spirooxindole-Azepanes | nih.gov |

| Asymmetric Michael Addition | Quinine-Derived Squaramide | Ethylene Sulfonyl Fluoride | α-(Trifluoromethyl)imine Derivatives | nih.gov |

| Diastereoselective [3+2] Cycloaddition | Phosphine | Allenoates | Spiro[indoline-3,2′-pyrrole] | nih.gov |

| Asymmetric Hydroalkylation | Palladium Complex | Terminal Dienes | α-Trifluoromethyl Homoallylamines | nih.gov |

Construction of Complex Molecular Architectures (e.g., spirooxindoles, α-trifluoromethyl allylamines)

The methodologies described above provide access to a wide range of complex molecular architectures containing the trifluoromethyl group, which are of significant interest in medicinal chemistry.

Spirooxindoles: A major application is the synthesis of spirooxindoles, where a spirocyclic ring system is fused to an oxindole (B195798) core. These structures are prevalent in natural products and pharmaceuticals. Through [3+2] cycloadditions, a variety of trifluoromethyl-containing spirooxindoles have been synthesized, including:

Spiro[indoline-3,2′-pyrrole] skeletons, formed via phosphine-catalyzed reactions with allenoates. nih.gov

Spiro[benzofuran-pyrrolidine-oxindole] frameworks, created from the reaction with aurones. nih.gov

Pyrrolidinyl spirooxindole derivatives, resulting from reactions with 5-alkenyl thiazolones. nih.gov

Complex spiro-fused[succinimide-pyrrolidine-oxindole] derivatives from reactions with maleimides. nih.gov

α-Trifluoromethyl Allylamines and Homoallylamines: Chiral α-trifluoromethylamines are valuable synthetic intermediates. nih.gov The asymmetric reaction between N-2,2,2-trifluoroethylisatin ketimines and MBH carbonates is a direct route to chiral α-trifluoromethylamines. nih.gov Furthermore, palladium-catalyzed reactions with dienes have been developed to synthesize α-trifluoromethyl homoallylamine derivatives stereoselectively. nih.gov These methods provide access to chiral trifluoromethylated scaffolds that are important for drug discovery. acs.org

The ability to construct these intricate molecular frameworks with high stereocontrol highlights the synthetic power of this compound-derived synthons in modern organic chemistry. nih.gov

Advanced Spectroscopic and Computational Characterization

Theoretical and Computational Investigations

Theoretical and computational methods complement experimental data by providing a deeper understanding of the molecule's electronic structure, stability, and potential reaction mechanisms at an atomic level.

Quantum chemical calculations are powerful tools for predicting molecular properties. Density Functional Theory (DFT) is widely used to optimize the geometry and predict spectroscopic properties like vibrational frequencies (for IR spectra) of molecules.

For more accurate energy and property calculations, coupled-cluster (CC) methods, such as CCSD (Coupled Cluster Singles and Doubles) and the "gold standard" CCSD(T) (which includes a perturbative treatment of triple excitations), are employed. nih.govresearchgate.net While computationally expensive, these methods provide highly reliable results for properties that are challenging for DFT, such as hyperfine coupling constants for predicting NMR shifts in paramagnetic systems. rsc.org The development of linear-scaling algorithms like DLPNO-CCSDT has made these high-level calculations feasible for larger systems. chemrxiv.org For N-(2,2,2-Trifluoroethyl)hydroxylamine, these calculations can predict bond lengths, bond angles, conformational energies, and vibrational frequencies, which can then be compared with experimental data.

Computational modeling is crucial for investigating the reactivity of this compound. By mapping the potential energy surface for a given reaction, intermediates and, most importantly, transition states can be located and characterized. This allows for the determination of activation barriers and reaction rates.

Studies on the reaction mechanisms of hydroxylamine (B1172632) with phosphates, for example, have utilized extensive theoretical calculations to support proposed pathways, showing how hydroxylamine can act as an oxygen nucleophile. usfq.edu.ecnih.gov Similarly, computational studies on the atmospheric photo-oxidation of related fluorinated compounds have used transition state theory to calculate reaction rate coefficients. nih.gov For this compound, mechanistic modeling could be used to explore its reactivity as a nucleophile, its thermal stability, or its behavior in synthetic reactions, such as its use as a reagent for the formylation of N-hydroxylamines. acs.org Such models provide invaluable insight into the molecule's chemical behavior that can guide further experimental work. researchgate.netresearchgate.net

Prediction of Electronic Properties and Bond Dissociation Enthalpies (BDEs)

The introduction of the highly electronegative trifluoromethyl group (CF₃) is expected to have a significant impact on the electronic distribution within the molecule. This electron-withdrawing group will likely influence the energies of the frontier molecular orbitals (HOMO and LUMO) and the key bond strengths, namely the N-O, N-H, and O-H bonds.

Predicted Electronic Properties

The electronic properties of a molecule, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, are crucial in determining its reactivity. The HOMO-LUMO gap is an indicator of molecular stability. While precise calculated values for this compound are not available, we can reference the properties of hydroxylamine and consider the inductive effects of the trifluoroethyl substituent.

The electron-withdrawing nature of the trifluoroethyl group is anticipated to lower the energy of the HOMO, which is likely localized on the nitrogen and oxygen atoms, making the molecule less susceptible to oxidation compared to unsubstituted hydroxylamine. Conversely, the LUMO energy is also expected to be lowered, potentially increasing its reactivity as an electrophile.

Table 1: Predicted Electronic Properties of this compound based on Analogous Compounds

| Property | Predicted Effect for this compound | Reference Value (Hydroxylamine) |

| HOMO Energy | Lowered due to electron-withdrawing CF₃CH₂- group | Specific calculated values vary with computational method |

| LUMO Energy | Lowered due to electron-withdrawing CF₃CH₂- group | Specific calculated values vary with computational method |

| HOMO-LUMO Gap | Potentially altered, influencing reactivity | Dependent on the relative shifts of HOMO and LUMO |

| Dipole Moment | Likely increased due to the high polarity of the C-F bonds | 0.67553 D wikipedia.org |

Note: This table is predictive and based on chemical principles, as direct computational data for this compound is not available in the cited literature.

Predicted Bond Dissociation Enthalpies (BDEs)

Bond dissociation enthalpy is a critical parameter for understanding the thermal stability of a molecule and its propensity to undergo radical reactions. The strengths of the N-O, N-H, and O-H bonds are of particular interest in hydroxylamine derivatives.

Computational studies on hydroxylamine and its substituted analogues have shown that the N-O bond is relatively weak. wayne.edu The introduction of substituents can significantly alter the BDE of this bond. An electron-withdrawing group attached to the nitrogen atom, such as the 2,2,2-trifluoroethyl group, is expected to inductively strengthen the N-O bond by withdrawing electron density from the nitrogen atom. This effect has been observed in other substituted hydroxylamines where electron-withdrawing groups increase the N-O BDE. wayne.edu

The N-H and O-H bond strengths will also be influenced by the trifluoroethyl group. The electron-withdrawing effect will likely increase the acidity of both the N-H and O-H protons, which corresponds to a potential weakening of these bonds.

Table 2: Predicted Bond Dissociation Enthalpies (BDEs) for this compound

| Bond | Predicted BDE (kcal/mol) | Reference BDE (Hydroxylamine, kcal/mol) | Rationale for Prediction |

| N-O | > 61 | ~61.35 wayne.edu | The electron-withdrawing CF₃CH₂- group is expected to increase the N-O bond strength. |

| N-H | < 80-90 | No specific value for N-H in hydroxylamine found in searches | The inductive effect of the CF₃CH₂- group is predicted to weaken the N-H bond. |

| O-H | < 80-90 | No specific value for O-H in hydroxylamine found in searches | The inductive effect of the CF₃CH₂- group is predicted to weaken the O-H bond. |

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for N-(2,2,2-Trifluoroethyl)hydroxylamine, and how can reaction conditions be optimized for yield and purity?

- Methodology : The compound is often synthesized via hydroxylamine addition to trifluoroethyl precursors. For example, hydroxylamine sulfate reacts with intermediates like 2-amino-N-(2,2,2-trifluoroethyl)acetamide hydrochloride under controlled pH and temperature (e.g., 50–70°C) to form the target compound. Optimization includes adjusting stoichiometric ratios of reagents (e.g., hydroxylamine: trifluoroethylamine derivatives at 1.2:1 molar ratio) and using catalysts like acetic anhydride for imine formation .

- Data : Yields range from 60–85% depending on reaction time (6–24 hours) and purification methods (e.g., flash chromatography or recrystallization) .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodology :

- ¹⁹F NMR : Critical for confirming the presence of the trifluoroethyl group (δ ≈ -70 to -75 ppm).

- ¹H NMR : Identifies hydroxylamine protons (δ 3.5–4.5 ppm) and amine environments.

- LC-MS : Validates molecular weight (e.g., [M+H]+ = 158.05) and detects impurities.

Q. What safety protocols are essential when handling this compound in laboratory settings?

- Methodology :

- Use PPE (gloves, goggles, lab coats) to avoid skin/eye contact.

- Conduct reactions in fume hoods due to potential release of volatile fluorinated byproducts.

- Store waste in sealed containers labeled for halogenated organics, disposed via certified waste management services .

Advanced Research Questions

Q. How does the trifluoroethyl group influence the compound’s reactivity in nucleophilic addition reactions?

- Methodology : The electron-withdrawing trifluoroethyl group enhances electrophilicity at adjacent nitrogen, facilitating nucleophilic attacks. Kinetic studies (e.g., monitoring reaction rates via UV-Vis) show a 3–5x increase in reactivity compared to non-fluorinated analogs. Density Functional Theory (DFT) calculations corroborate reduced energy barriers for transition states .

Q. What strategies resolve contradictions in reported synthetic yields of this compound derivatives?

- Methodology :

- Controlled Reagent Purity : Use ≥98% hydroxylamine sulfate (HPLC-grade) to minimize side reactions.

- Temperature Gradients : Screen reactions between 25–80°C to identify optimal exothermic/endothermic phases.

- Byproduct Analysis : LC-MS or GC-MS identifies impurities like trifluoroacetamide, guiding process refinement .

Q. How can computational chemistry predict the pharmacokinetic properties of this compound?

- Methodology :

- ADMET Modeling : Tools like SwissADME predict moderate bioavailability (LogP ≈ 1.5) and blood-brain barrier permeability.

- Molecular Dynamics : Simulations reveal stable binding to cytochrome P450 enzymes, suggesting potential metabolic stability .

Q. What role does this compound play in synthesizing fluorinated heterocycles, and what are the mechanistic insights?

- Methodology : It serves as a precursor for trifluoroethyl-substituted pyrrolidines and pyrimidines. Mechanistic studies (e.g., isotopic labeling) show that the hydroxylamine moiety participates in cyclocondensation via intramolecular imine formation. X-ray crystallography of intermediates confirms stereoelectronic effects from the CF₃ group stabilizing transition states .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.